![molecular formula C15H10Br2N2O B6116500 7-bromo-5-(4-bromophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one CAS No. 65247-12-3](/img/structure/B6116500.png)
7-bromo-5-(4-bromophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-bromo-5-(4-bromophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one, also known as BDD, is a benzodiazepine derivative that has been widely used in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications.
Mécanisme D'action
7-bromo-5-(4-bromophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one acts as a positive allosteric modulator of the GABA-A receptor, enhancing the effects of the neurotransmitter GABA. This results in increased inhibition of neuronal activity and a reduction in anxiety and other symptoms associated with neurological disorders. 7-bromo-5-(4-bromophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one has been shown to have a higher potency and selectivity for certain subtypes of the GABA-A receptor, which may contribute to its potential therapeutic benefits.
Biochemical and Physiological Effects:
7-bromo-5-(4-bromophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. It has also been shown to increase the duration of GABA-induced chloride currents in neurons, indicating its positive allosteric modulatory effects on the GABA-A receptor. 7-bromo-5-(4-bromophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one has been studied for its potential to reduce anxiety and depression-like behaviors in rodents, as well as its potential as an anticonvulsant agent.
Avantages Et Limitations Des Expériences En Laboratoire
7-bromo-5-(4-bromophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one has several advantages for use in laboratory experiments, including its high potency and selectivity for certain subtypes of the GABA-A receptor, its ability to enhance the effects of GABA, and its potential as a therapeutic agent for neurological disorders. However, 7-bromo-5-(4-bromophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one also has limitations, including its potential for abuse and dependence, and its potential side effects on cognitive function and memory.
Orientations Futures
Future research on 7-bromo-5-(4-bromophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one could focus on its potential therapeutic benefits for anxiety, depression, and other neurological disorders. This could include further studies on its mechanism of action and its effects on the GABA-A receptor, as well as its potential side effects and limitations. Additionally, future research could explore the development of novel compounds based on 7-bromo-5-(4-bromophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one, with improved selectivity and potency for the GABA-A receptor, and reduced potential for abuse and dependence.
Méthodes De Synthèse
The synthesis of 7-bromo-5-(4-bromophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one has been done by various methods, including the reaction of 4-bromobenzaldehyde with 2-aminobenzoic acid in the presence of potassium carbonate, followed by the reaction with bromine and sodium hydroxide. Another method involves the reaction of 4-bromobenzoic acid with o-phenylenediamine in the presence of acetic anhydride and phosphoric acid, followed by the reaction with bromine and sodium hydroxide. These methods have been optimized to produce high yields of 7-bromo-5-(4-bromophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one.
Applications De Recherche Scientifique
7-bromo-5-(4-bromophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one has been used in scientific research for its potential applications in the treatment of anxiety, depression, and other neurological disorders. It has been studied for its effects on the GABA-A receptor, which is the primary target of benzodiazepines. 7-bromo-5-(4-bromophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one has been shown to have higher affinity and selectivity for certain subtypes of the GABA-A receptor, making it a promising candidate for drug development.
Propriétés
IUPAC Name |
7-bromo-5-(4-bromophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Br2N2O/c16-10-3-1-9(2-4-10)15-12-7-11(17)5-6-13(12)19-14(20)8-18-15/h1-7H,8H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUOCDXXPQBXAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Br2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40362376 |
Source
|
Record name | 2H-1,4-Benzodiazepin-2-one, 7-bromo-5-(4-bromophenyl)-1,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40362376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
65247-12-3 |
Source
|
Record name | 2H-1,4-Benzodiazepin-2-one, 7-bromo-5-(4-bromophenyl)-1,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40362376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.